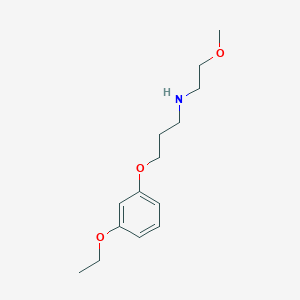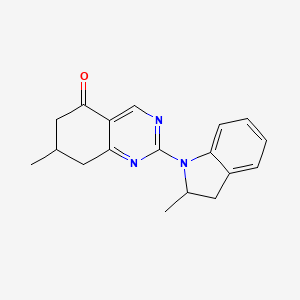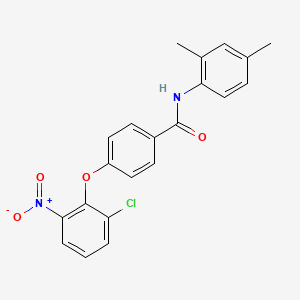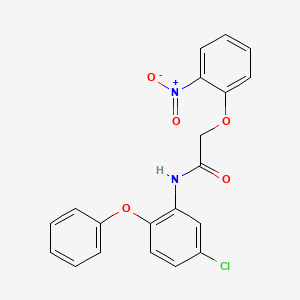
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as EPM, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine acts by binding to beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes. It specifically binds to the beta-2 adrenergic receptor, which is primarily found in the lungs and regulates bronchodilation. By binding to these receptors, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscles in the airways.
Biochemical and Physiological Effects:
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects on the body. It causes the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow. It also increases heart rate and cardiac output, leading to improved blood flow and oxygen delivery to the body's tissues. 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist, which makes it an ideal tool for studying the mechanism of action of beta-adrenergic receptors. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has some limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. One area of interest is the development of new drugs based on the structure and mechanism of action of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. Another potential direction is the study of the effects of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine on other physiological processes, such as glucose metabolism and immune function. Additionally, there is a need for further research into the safety and toxicity of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, particularly in the context of long-term exposure and chronic use.
Synthesis Methods
The synthesis of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine is a complex process that involves several steps. The first step is the reaction between 3-ethoxyphenol and 2-chloroethylamine hydrochloride to form 3-(3-ethoxyphenoxy)-N-(2-chloroethyl)-1-propanamine. This intermediate is then reacted with sodium methoxide and methanol to obtain the final product, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine.
Scientific Research Applications
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on the cardiovascular system, and it is widely used to study the mechanism of action of beta-adrenergic agonists. It has also been studied for its potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
properties
IUPAC Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-6-4-7-14(12-13)18-10-5-8-15-9-11-16-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZEVAGLVWHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)
![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)

![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)